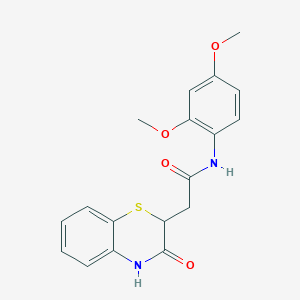![molecular formula C23H22Cl2N2O3 B5221736 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]propan-2-ol](/img/structure/B5221736.png)
1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]propan-2-ol is a synthetic organic compound that features a carbazole core substituted with dichloro groups and a dimethoxyphenylamino side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Carbazole Core: Starting with a carbazole precursor, chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride to introduce the dichloro groups at the 3 and 6 positions.
Attachment of the Amino Side Chain: The dimethoxyphenylamino group can be introduced through a nucleophilic substitution reaction, where the amino group reacts with a suitable leaving group on the carbazole core.
Final Functionalization: The propanol group can be added through a reaction such as a Grignard reaction or a reduction of a corresponding ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]propan-2-ol would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.
相似化合物的比较
Similar Compounds
1-(3,6-dichloro-9H-carbazol-9-yl)-3-aminopropan-2-ol: Similar structure but lacks the dimethoxyphenyl group.
1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]ethanol: Similar structure but with an ethanol instead of propanol group.
3,6-dichloro-9H-carbazole: The core structure without the additional side chains.
Uniqueness
1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]propan-2-ol is unique due to the combination of its carbazole core with dichloro substitution and the presence of a dimethoxyphenylamino side chain. This unique structure imparts specific chemical and physical properties that can be exploited in various applications.
属性
IUPAC Name |
1-(3,6-dichlorocarbazol-9-yl)-3-(2,5-dimethoxyanilino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N2O3/c1-29-17-5-8-23(30-2)20(11-17)26-12-16(28)13-27-21-6-3-14(24)9-18(21)19-10-15(25)4-7-22(19)27/h3-11,16,26,28H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVRIPBZIWGZBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
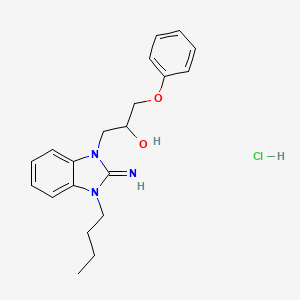
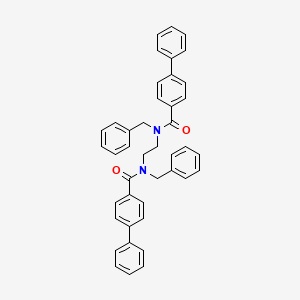
![5-{[(3,4-dimethylphenoxy)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B5221671.png)
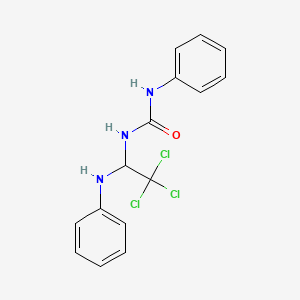
![5-[(4-acetylphenoxy)methyl]-N-(4-ethylbenzyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5221681.png)
![4-{4-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5221684.png)
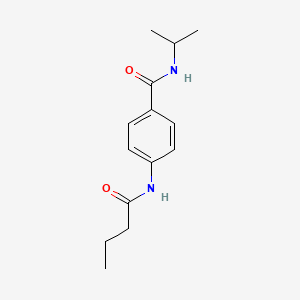
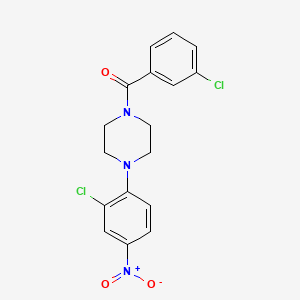
![5-((2,4-Dimethoxyphenyl)amino)-1,6-dihydro-[1,1'-biphenyl]-3(2H)-one](/img/structure/B5221709.png)
![1-Bromo-17-(2-methylphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5221713.png)
![2-(4-BROMOPHENYL)-2-OXOETHYL 2-[(3-NITROPHENYL)FORMAMIDO]ACETATE](/img/structure/B5221727.png)
![N-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]-3-nitrobenzamide](/img/structure/B5221741.png)
![5-{4-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5221749.png)
